molecular formula C15H25O6P B2723119 bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 67691-79-6

bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2723119
CAS No.: 67691-79-6
M. Wt: 332.333
InChI Key: JFUAQVYYTPUOBL-UHFFFAOYSA-N
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Description

Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a phosphonate ester featuring isopropyl (propan-2-yl) ester groups and a 3,4-dimethoxyphenyl substituent. The compound’s structure includes a central phosphorus atom bonded to two isopropyloxy groups and a hydroxymethyl-aryl moiety.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAQVYYTPUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H25O6P
  • Molecular Weight : 332.333 g/mol

This structure features a phosphonate group attached to a phenolic moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : It significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .

Anticancer Activity

The compound has also shown promise in cancer research. It was evaluated for cytotoxicity against different cancer cell lines:

  • Cytotoxicity Assays : The compound displayed IC50 values indicating effective inhibition of cell proliferation in various cancer models, with specific derivatives showing notable activity against breast and prostate cancer cells .
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial potential against resistant strains.
    • Findings : The compound demonstrated significant activity against multi-drug resistant E. coli and Klebsiella pneumoniae, suggesting its utility in treating infections caused by resistant pathogens .
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxic effects on various cancer cell lines.
    • Findings : The compound induced apoptosis in MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with mechanisms involving oxidative stress and DNA damage induction .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialStaphylococcus aureus, E. coliMIC as low as 0.22 μg/mL; effective biofilm inhibition
AnticancerMCF-7 (breast), PC3 (prostate)Induced apoptosis; IC50 values indicating cytotoxicity
MechanismVarious cancer pathwaysInvolvement of caspases and oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate (Target) 3,4-Dimethoxyphenyl, isopropyl Not explicitly given Estimated ~508* High lipophilicity due to dual methoxy groups; potential bioactivity in enzyme inhibition. N/A
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-methoxyphenyl)methyl]phosphonate 4-Methoxyphenyl, menthol-derived C₂₈H₄₇O₅P 494.65 Lower polarity than target; stereocenters may influence chiral recognition.
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate 2-Methoxyphenyl, isopropyl-cyclohexyl C₂₈H₄₇O₅P 494.64 Ortho-methoxy group reduces steric hindrance; increased solubility in polar solvents.
(3-((3,4-Dichlorophenyl)(hydroxy)methyl)phenyl)boronic Acid (24) 3,4-Dichlorophenyl, boronic acid C₁₃H₁₁BCl₂O₃ 323.39 Electrophilic boron center; used in Suzuki couplings; distinct from phosphonates.
Bis((1R,2S,5R)-menthyl) [(R)-(4-bromophenyl)(hydroxy)methyl]phosphonate (29a) 4-Bromophenyl, menthyl C₂₈H₄₄BrO₅P 587.52 Bromine enhances electrophilicity; stereospecific activity in chiral environments.

*Estimated based on analogs with similar substituents.

Substituent Effects

  • Aryl Group Variations: 3,4-Dimethoxyphenyl (Target): Dual methoxy groups increase electron density, enhancing π-π stacking and hydrogen-bonding capabilities compared to mono-methoxy analogs . 4-Methoxyphenyl (): Para-substitution offers symmetrical electronic effects but reduced steric bulk compared to 3,4-dimethoxy. 2-Methoxyphenyl (): Ortho-substitution may introduce steric hindrance near the phosphonate core, altering reactivity .
  • Ester Group Differences :

    • Isopropyl (Target) : Smaller ester groups increase volatility but reduce hydrolytic stability compared to bulky menthol-derived esters (e.g., ) .
    • Menthyl/Cyclohexyl () : Bulky esters improve thermal stability and modulate lipophilicity for membrane penetration in biological systems .

Stereochemical Considerations

Stereocenters in analogs like 29a and 29b () highlight the importance of chirality in bioactivity. The target compound lacks defined stereocenters in available data, but enantiomeric forms (if present) could exhibit divergent pharmacological profiles .

Research Findings and Implications

  • Bioactivity : Phosphonate esters with methoxyaryl groups (e.g., ) are explored as enzyme inhibitors due to their ability to mimic phosphate groups in transition states .
  • Synthetic Challenges : Menthol-derived esters () require multi-step syntheses, whereas isopropyl esters (Target, ) are more accessible but less stable .

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